molecular formula C11H9ClO B13790725 (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride CAS No. 82555-75-7

(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride

Cat. No.: B13790725
CAS No.: 82555-75-7
M. Wt: 192.64 g/mol
InChI Key: DWOXVFAJIOLRLU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride is an organic compound with a unique cyclopropene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride typically involves the reaction of a cyclopropene derivative with a chlorinating agent. One common method is the reaction of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid+SOCl2(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride+SO2+HCl\text{(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid+SOCl2​→(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the handling of reactive chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation of the cyclopropene ring can lead to the formation of epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the carbonyl chloride group to the corresponding alcohol.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the cyclopropene ring.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Alcohols: Formed through reduction reactions.

    Epoxides: Formed through oxidation reactions.

Scientific Research Applications

(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid: The precursor to (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride.

    (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-ol: The reduced form of the compound.

    (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-amine: The amide derivative.

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group and the strained cyclopropene ring. These features make it a valuable intermediate in organic synthesis and a potential candidate for the development of new materials and pharmaceuticals.

Properties

CAS No.

82555-75-7

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

(1S)-2-methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride

InChI

InChI=1S/C11H9ClO/c1-8-7-11(8,10(12)13)9-5-3-2-4-6-9/h2-7H,1H3/t11-/m0/s1

InChI Key

DWOXVFAJIOLRLU-NSHDSACASA-N

Isomeric SMILES

CC1=C[C@]1(C2=CC=CC=C2)C(=O)Cl

Canonical SMILES

CC1=CC1(C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.